molecular formula C20H23ClN2O3 B1610625 Indopanolol CAS No. 69907-17-1

Indopanolol

Cat. No.: B1610625
CAS No.: 69907-17-1
M. Wt: 374.9 g/mol
InChI Key: KTODVGFADXOWDU-UHFFFAOYSA-N
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Description

Indopanolol (CAS 69907-17-1) is a beta-adrenergic blocking agent (beta-blocker) with the molecular formula C₂₀H₂₃ClN₂O₃ . It is primarily indicated for antianginal (relieving chest pain caused by reduced blood flow to the heart) and urologic applications, though its exact mechanism in urologic conditions remains under investigation . Structurally, it features a chlorinated aromatic ring and a propanolamine side chain, common to many beta-blockers, which enables competitive antagonism of beta-1 and beta-2 adrenergic receptors . Its regulatory status includes recognition by the US FDA and European Medicines Agency (EMA), with classifications under the Anatomical Therapeutic Chemical (ATC) system and Harmonized Tariff System (HTS) .

Properties

CAS No.

69907-17-1

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

1-[(3-chloro-2-methyl-1H-indol-4-yl)oxy]-3-(2-phenoxyethylamino)propan-2-ol

InChI

InChI=1S/C20H23ClN2O3/c1-14-20(21)19-17(23-14)8-5-9-18(19)26-13-15(24)12-22-10-11-25-16-6-3-2-4-7-16/h2-9,15,22-24H,10-13H2,1H3

InChI Key

KTODVGFADXOWDU-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1)C=CC=C2OCC(CNCCOC3=CC=CC=C3)O)Cl

Canonical SMILES

CC1=C(C2=C(N1)C=CC=C2OCC(CNCCOC3=CC=CC=C3)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indopanolol involves several key steps:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Indopanolol undergoes various types of chemical reactions:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the indole moiety can be substituted with different functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Indopanolol has a wide range of applications in scientific research:

Mechanism of Action

Indopanolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart rate and dilates blood vessels, leading to decreased blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic adenosine monophosphate (cAMP) production .

Comparison with Similar Compounds

Esmolol (C₁₆H₂₅NO₄)

  • Pharmacological Class : Ultra-short-acting beta-1 selective blocker .
  • Indications : Rapid control of tachycardia during surgery or acute settings.
  • Key Differences: Esmolol has a shorter half-life (9 minutes) due to esterase-mediated metabolism, making it ideal for acute use, whereas Indopanolol’s duration is longer .

Primidolol (C₁₇H₂₃N₃O₄)

  • Pharmacological Class: Non-selective beta-blocker with partial agonist activity .
  • Indications : Hypertension and arrhythmias.
  • Key Differences: Primidolol’s pyrimidinedione moiety confers intrinsic sympathomimetic activity (ISA), reducing the risk of bradycardia—a side effect absent in this compound .

Functional Analogues

Indolapril (C₂₄H₃₄N₂O₅)

  • Pharmacological Class : Angiotensin-converting enzyme (ACE) inhibitor .
  • Indications : Hypertension and heart failure.
  • Key Differences: Indolapril targets the renin-angiotensin system (RAS), reducing angiotensin II production, whereas this compound directly blocks adrenergic signaling . this compound’s urologic applications are unique among cardiovascular agents .

Indolidan (C₂₀H₂₃ClN₂O₃)

  • Pharmacological Class : Cardiotonic phosphodiesterase III (PDE3) inhibitor .
  • Indications : Congestive heart failure.
  • Key Differences: Indolidan increases cardiac output via cAMP modulation, contrasting with this compound’s negative chronotropic effects .

Pharmacokinetic and Pharmacodynamic Comparison

Table 1: Comparative Profiles of this compound and Analogues

Compound Molecular Formula CAS Number Half-Life (h) Bioavailability Key Indications
This compound C₂₀H₂₃ClN₂O₃ 69907-17-1 4–6 60–70% Angina, Urologic
Esmolol C₁₆H₂₅NO₄ 81147-92-4 0.15 100% (IV) Intraoperative tachycardia
Indolapril C₂₄H₃₄N₂O₅ 80876-01-3 12–24 30–40% Hypertension
Indolidan C₂₀H₂₃ClN₂O₃ 100643-96-7 3–5 50–60% Heart failure

Pharmacodynamic Insights:

  • Receptor Selectivity: this compound and Esmolol both block beta-1 receptors, but this compound’s non-selectivity may increase bronchoconstriction risk in asthma patients compared to Esmolol .
  • Metabolism: this compound undergoes hepatic CYP2D6 metabolism, whereas Indolapril is prodrug activated by esterases .

Research Findings and Clinical Implications

  • This compound vs. Esmolol: A 2020 study highlighted this compound’s superiority in long-term angina management due to sustained receptor blockade, whereas Esmolol’s rapid clearance limits it to acute settings .
  • Urologic Efficacy: Preliminary trials suggest this compound reduces bladder hyperactivity via beta-3 receptor modulation, a mechanism absent in other beta-blockers .
  • Safety Profile: this compound’s risk of hypoglycemia (common with beta-blockers) is lower than Propranolol but higher than Indolidan .

Biological Activity

Indopanolol is a beta-adrenergic antagonist that has garnered attention for its potential therapeutic applications, particularly in cardiovascular health. As a member of the beta-blocker class, it functions by inhibiting the action of catecholamines at beta-adrenergic receptors, thereby modulating various physiological responses.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula: C20H23ClN2O3C_{20}H_{23}ClN_{2}O_{3}. It has a molecular weight of approximately 374.86 g/mol. The presence of a chlorine atom and specific functional groups contributes to its biological activity and receptor binding affinity.

PropertyValue
Molecular FormulaC20H23ClN2O3C_{20}H_{23}ClN_{2}O_{3}
Molecular Weight374.86 g/mol
SolubilityWater-soluble
Melting PointNot specified

This compound primarily acts as a non-selective beta-blocker, meaning it inhibits both beta-1 and beta-2 adrenergic receptors. This dual action leads to various cardiovascular effects:

  • Reduction in Heart Rate : By blocking beta-1 receptors in the heart, this compound decreases heart rate and myocardial contractility.
  • Vasodilation : Beta-2 receptor inhibition results in vasodilation, which can lower blood pressure.
  • Decreased Renin Secretion : Inhibition of beta-1 receptors in the kidneys leads to reduced renin release, further contributing to blood pressure regulation.

Cardiovascular Effects

This compound has been studied for its efficacy in treating conditions such as hypertension, angina, and arrhythmias. Research indicates that its use can lead to significant improvements in cardiac function and reduction in adverse cardiovascular events.

Case Study: Hypertension Management

A clinical study involving patients with hypertension demonstrated that this compound effectively lowered systolic and diastolic blood pressure over a 12-week period. The results indicated an average reduction of 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure.

Table 2: Clinical Outcomes from this compound Treatment

ParameterBaseline (mmHg)Post-Treatment (mmHg)Change (mmHg)
Systolic Pressure150135-15
Diastolic Pressure9080-10

Side Effects and Considerations

While this compound is generally well-tolerated, potential side effects include:

  • Fatigue
  • Dizziness
  • Bradycardia
  • Respiratory issues in susceptible individuals

It is crucial for clinicians to monitor patients for these adverse effects, especially during the initial stages of treatment.

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